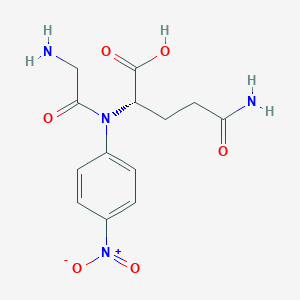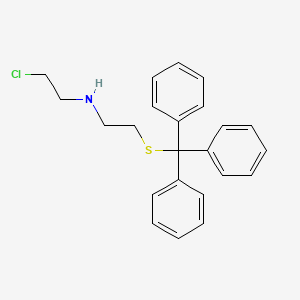
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine: is a chemical compound with the molecular formula C23H24ClNS and a molecular weight of 381.96136 g/mol . This compound is characterized by the presence of a tritylthio group attached to an ethylamine backbone, which is further substituted with a chlorine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine typically involves the reaction of tritylthiol with an appropriate ethylamine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The tritylthio group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tritylthio group.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the chlorine atom.
Oxidation Products: Sulfoxides or sulfones from the oxidation of the tritylthio group.
Hydrolysis Products: Free tritylthiol and corresponding amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes, such as attaching fluorescent labels to proteins.
Medicine:
Drug Development: Investigated for potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tritylthio group can interact with molecular targets through thiol-disulfide exchange reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
2-(Tritylthio)ethan-1-amine hydrochloride: Similar structure but lacks the chlorine atom.
2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness:
Properties
Molecular Formula |
C23H24ClNS |
|---|---|
Molecular Weight |
382.0 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-tritylsulfanylethanamine |
InChI |
InChI=1S/C23H24ClNS/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25H,16-19H2 |
InChI Key |
OCVAMYWULTVFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

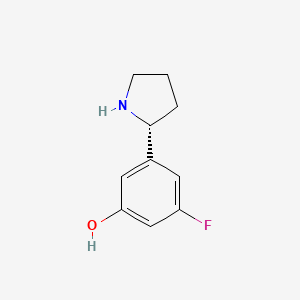
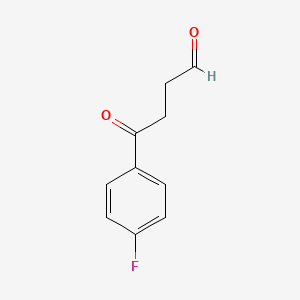
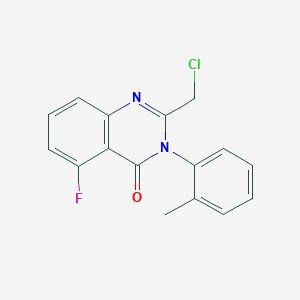
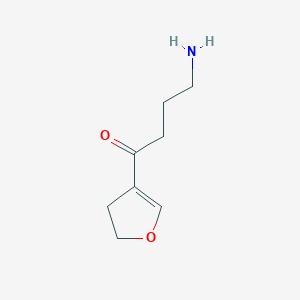

![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
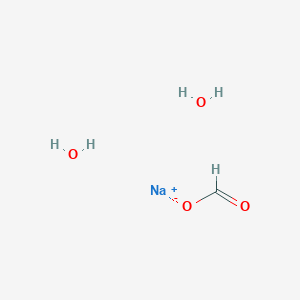
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)


